1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15-16-8-11-18(15)14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGWSNDIQYWPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of 4-Piperidone Hydrochloride
The introduction of the benzyl group to the piperidine nitrogen is a critical first step. A widely adopted protocol involves reacting 4-piperidone hydrochloride with benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). This method, as reported in ChemicalBook, proceeds with a molar ratio of 1:1.15 (4-piperidone hydrochloride to benzyl bromide) at 65°C for 14 hours, yielding 1-benzyl-4-piperidone at 89.28% efficiency.
Reaction Conditions :
- Solvent : Dry DMF
- Base : Anhydrous potassium carbonate (3.5 equivalents)
- Temperature : 65°C
- Workup : Extraction with ethyl acetate, washing with brine, and crystallization using chloroform/methanol.
Characterization data for 1-benzyl-4-piperidone includes $$ ^1H $$ NMR (CDCl$$ _3 $$, 300 MHz): δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H).
Reductive Amination to 1-Benzyl-4-aminopiperidine
The conversion of 1-benzyl-4-piperidone to its corresponding amine is achieved via reductive amination. A protocol adapted from CN106432232A employs sodium borohydride and titanium isopropoxide in ammonia-saturated ethanol. Under nitrogen atmosphere, the ketone is reduced to the amine at room temperature, with careful temperature control (<30°C) during sodium borohydride addition. The reaction achieves an 81% yield after purification via acid-base extraction and recrystallization.
Key Parameters :
- Reducing Agent : Sodium borohydride (4 equivalents)
- Catalyst : Titanium isopropoxide
- Solvent : 2N ammonia in ethanol
- Workup : Filtration, concentration, and washing with aqueous acetic acid.
Imidazolidin-2-one Ring Formation via Curtius Rearrangement
The final step involves cyclization to form the imidazolidin-2-one ring. A Curtius rearrangement-driven approach, as detailed in CN106432232A, utilizes nitrene diphenylphosphine ester and triethylamine in toluene under reflux. The reaction proceeds via the formation of an isocyanate intermediate, which undergoes intramolecular cyclization to yield the target compound.
Optimized Protocol :
- Reagents : Nitrene diphenylphosphine ester (1.5 equivalents), triethylamine (1.1 equivalents)
- Solvent : Toluene
- Temperature : Reflux (110°C)
- Duration : 5 hours
- Yield : 79% after recrystallization with ethyl acetate/methanol.
Alternative Methodologies and Comparative Analysis
Comparative Performance of Synthetic Routes
| Method | Key Step | Yield | Reaction Time | Complexity |
|---|---|---|---|---|
| Benzylation + Curtius | Curtius rearrangement | 79% | 5 hours | High |
| Reductive Amination + Urea | Urea cyclization | ~70% | 12–24 hours | Moderate |
| Direct Benzylation | Initial benzylation | 89% | 14 hours | Low |
Critical Evaluation of Reaction Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Titanium Isopropoxide : Critical for coordinating the ketone and amine during reductive amination, improving reaction kinetics.
- Triethylamine : Neutralizes hydrochloric acid generated during Curtius rearrangement, preventing side reactions.
Scalability and Industrial Feasibility
The benzylation and Curtius rearrangement route demonstrates scalability, with patent data indicating successful gram-scale synthesis. However, the use of toxic reagents (e.g., nitrene diphenylphosphine ester) necessitates stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
One of the most promising applications of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is in neuropharmacology, particularly as an acetylcholinesterase inhibitor . This mechanism suggests potential therapeutic use in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase enhances cholinergic signaling, which is crucial for cognitive function.
Key Findings:
- Inhibition of Acetylcholinesterase: Studies indicate that derivatives of this compound can effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which may improve cognitive function.
- Potential for Alzheimer's Treatment: Due to its mechanism of action, it is being investigated as a candidate for Alzheimer's disease therapy.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. Some studies have shown that derivatives exhibit antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The compound's structure allows it to interact with multiple biological targets, influencing pathways involved in cancer cell growth and survival .
Case Studies:
- In vitro Studies: Compounds derived from this compound have shown IC50 values ranging from 19.9 to 75.3 µM against cancer cell lines, indicating significant anticancer activity .
Interaction with Neurotransmitter Receptors
The compound interacts with neurotransmitter receptors and enzymes involved in neurotransmission, which is critical for its neuropharmacological effects. Modifications to its structure can significantly alter binding affinity and selectivity towards specific receptors.
NLRP3 Inflammasome Inhibition
Recent findings suggest that this compound may inhibit the NLRP3 inflammasome pathway, which plays a role in the immune response and inflammation. By inhibiting NLRP3-dependent pyroptosis and IL-1β release, it could have implications for treating inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Condensation Reaction: A common method includes the reaction between 1-benzylpiperidine and an imidazolidinone precursor under basic conditions (e.g., sodium hydride or potassium carbonate) to form the target compound.
- Chemical Modifications: Various acylation or alkylation reactions can be performed on the piperidine nitrogen or imidazolidinone moiety to create derivatives with altered pharmacological properties.
Biochemical Properties
The biochemical interactions of this compound are extensive:
- It acts as an inhibitor of cholinesterase enzymes, binding to active sites and preventing acetylcholine breakdown.
- Its hydrophilic nature contributes to favorable pharmacokinetic properties, enhancing efficacy and bioavailability.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites .
Comparison with Similar Compounds
Benzimidazolone Derivatives
- 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (): Structural Difference: Replaces imidazolidin-2-one with a benzoimidazolone ring and adds a chlorine atom. The benzoimidazolone ring may engage in π-π stacking interactions, unlike the saturated imidazolidinone .
Chlorinated Imidazolidin-2-one Derivatives
- Compound 4: 1-(2-Chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (): Structural Difference: Dual chloro-substituents on benzyl and isoquinoline groups. Impact: Chlorine atoms increase molecular weight (372.26 g/mol) and logP, enhancing target binding (e.g., SARS-CoV-2 Mpro inhibition) but possibly reducing aqueous solubility .
Pyridyl/Quinoline Derivatives
- 1-(2-Pyridyl)imidazolidin-2-one (–4): Structural Difference: Substitutes benzyl-piperidinyl with pyridyl or quinolyl groups. Impact: Pyridine’s nitrogen enables coordination with metals (e.g., Cu(II) in ) and hydrogen bonding. These derivatives showed cytotoxic activity against tumor cell lines (IC₅₀: 5–20 µM) .
Physicochemical and Pharmacokinetic Properties

Key Observations :
- Chlorinated derivatives exhibit higher logP values, correlating with enhanced bioavailability but requiring formulation optimization .
Biological Activity
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a compound featuring a piperidine ring substituted with a benzyl group and an imidazolidin-2-one moiety. Its structural characteristics suggest potential biological activities, particularly in the fields of immunology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and applications in scientific research.
The primary target of this compound is the NLRP3 inflammasome , a crucial component in the immune response. The compound inhibits the function of this inflammasome, leading to:
- Inhibition of NLRP3-dependent pyroptosis : This is a form of programmed cell death associated with inflammation.
- Reduction in IL-1β release : Interleukin-1 beta (IL-1β) is a pro-inflammatory cytokine that plays a significant role in inflammatory responses.
This compound exhibits several notable biochemical properties:
- Cholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is relevant in neurodegenerative diseases.
- Cellular Effects : It influences various cellular processes by modulating signaling pathways and gene expression. For example, it activates the integrated stress response and increases levels of activating transcription factor 4 in transformed cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Inflammation Models : In vitro studies demonstrated that treatment with this compound reduced markers of inflammation in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research indicates that the compound may protect against neurodegeneration by enhancing cholinergic transmission and reducing oxidative stress markers in neuronal cultures.
- Cancer Research : Preliminary studies show promise for its use in cancer therapeutics, particularly due to its ability to modulate immune responses and inhibit tumor growth through effects on the NLRP3 inflammasome .
Chemical Reactions
The compound can undergo various chemical reactions, which may be leveraged for further research and development:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxygen-containing functional groups |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Alkyl halides, acyl chlorides | Modified derivatives |
Applications in Scientific Research
The versatility of this compound extends across multiple domains:
- Chemistry : Serves as a building block for synthesizing more complex molecules.
- Biology : Used to study enzyme inhibition and receptor interactions due to its ability to engage with biological macromolecules.
- Medicine : Investigated for potential therapeutic roles as an anti-inflammatory or neuroprotective agent.
- Industry : Employed in developing new materials and as an intermediate in pharmaceutical synthesis .
Q & A
Q. What are the common synthetic routes for 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one?
The synthesis typically involves multi-step reactions. A general approach includes forming the imidazolidin-2-one core followed by introducing the benzyl-piperidinyl substituent. For example, analogous compounds are synthesized via condensation reactions between amine precursors and carbonyl-containing reagents, often using potassium carbonate as a base and methylisobutylketone as a solvent under reflux conditions . Purification methods like column chromatography or recrystallization are critical for isolating the final product .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Structural confirmation relies on elemental analysis, IR spectroscopy (to identify functional groups), and 1H/13C NMR (to resolve proton and carbon environments). X-ray crystallography is particularly valuable for determining stereochemistry; studies on similar imidazolidin-2-one derivatives reveal non-planar configurations due to steric interactions between substituents .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related imidazolidin-2-one derivatives exhibit diverse activities. For instance, analogs with benzyl or piperidinyl groups show promise as ALK inhibitors (anti-cancer) and anti-Alzheimer’s agents, likely due to their ability to modulate enzyme activity or protein aggregation .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) and liquid chromatography–high-resolution mass spectrometry (LC-HRMS) are standard. For example, LC-HRMS analysis of similar compounds provides retention times (e.g., 1.037–1.102 min) and accurate mass data ([M+H]+ ions) to confirm molecular identity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies involve systematic modifications to the benzyl or piperidine moieties. For example:
- Replacing the benzyl group with halogenated or electron-withdrawing substituents to evaluate changes in binding affinity.
- Altering the piperidine ring’s substitution pattern to assess steric/electronic effects on activity. Biological assays (e.g., enzyme inhibition, cell viability) are then used to correlate structural changes with functional outcomes .
Q. How can contradictions in crystallographic data be resolved?
Discrepancies in molecular configurations (e.g., E vs. Z isomers) may arise from steric hindrance or crystal-packing effects. Comparative analysis using X-ray diffraction and computational modeling (e.g., density functional theory) can validate observed conformations .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Molecular docking studies can predict binding modes to target proteins (e.g., ALK or amyloid-beta). Additionally, ADMET (absorption, distribution, metabolism, excretion, toxicity) simulations using software like Schrödinger Suite or AutoDock provide insights into bioavailability and toxicity .
Q. How can reaction yields be optimized during large-scale synthesis?
Key parameters include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) often improve reaction efficiency.
- Temperature control : Stepwise heating (e.g., reflux followed by gradual cooling) minimizes side reactions. These strategies are derived from protocols for analogous imidazolidin-2-one derivatives .
Q. What strategies mitigate degradation during storage?
Stability studies under stress conditions (e.g., heat, light, humidity) identify degradation pathways. For example, HPLC-MS analysis can detect hydrolytic or oxidative byproducts. Storage in inert atmospheres (argon) at low temperatures (-20°C) is recommended for labile analogs .
Q. How does the benzyl group influence bioactivity compared to other substituents?
The benzyl group’s hydrophobicity and π-π stacking potential enhance binding to aromatic residues in target proteins. Comparative studies with non-benzylated analogs (e.g., 1-(piperidin-4-yl)-imidazolidin-2-one) show reduced activity, highlighting its critical role in molecular recognition .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

